molecular formula C43H78N6O13 B549284 Romurtide CAS No. 78113-36-7

Romurtide

カタログ番号: B549284
CAS番号: 78113-36-7
分子量: 887.1 g/mol
InChIキー: IKSJCVFYCIKDTB-GZZWOGMVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ロムルチドは、ムロクタシンとしても知られており、グラム陽性菌の細胞壁から得られる合成ムラミルジペプチドアナログです。それは非特異的な免疫刺激剤であり、マクロファージを活性化してインターロイキン-1の放出とコロニー刺激因子の産生につながります。 この化合物は、主に日本で化学療法誘発白血球減少症の治療に使用されています .

生化学分析

Biochemical Properties

Romurtide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules to stimulate chemotactic mobility, phagocytic activity, and superoxide production by neutrophils . It enhances the production of colony-stimulating factors (CSFs), interleukin-1 (IL-1), and interleukin-6 (IL-6) in vitro .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It increases the number of peripheral neutrophils and monocytes in vivo . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a single dosage of this compound significantly increases the number of peripheral neutrophils and monocytes in healthy cynomolgus monkeys .

化学反応の分析

反応の種類

ロムルチドは、次のようなさまざまな化学反応を起こします。

    酸化: ロムルチドは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

    還元: この化合物は、さまざまな還元型を生成するために還元することができます。

    置換: ロムルチドは、官能基が他の基に置換される置換反応を起こすことができます。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

    置換: 置換反応には、ハロゲンや酸などの試薬が関与することがよくあります。

生成される主な生成物

科学研究への応用

ロムルチドは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Romurtide has a wide range of scientific research applications, including:

作用機序

ロムルチドは、マクロファージを刺激することで効果を発揮します。マクロファージは、インターロイキン-1やその他のサイトカインを放出します。これは、コロニー刺激因子の産生増加につながり、それがさらに好中球やその他の免疫細胞の増殖と分化を促進します。 ロムルチドの分子標的は、マクロファージや単球に見られるTLR(Toll様受容体)やNOD様受容体です .

類似化合物との比較

ロムルチドは、その特異的な構造と免疫刺激特性により、ムラミルジペプチドアナログの中でユニークです。類似の化合物には、次のものがあります。

    ミファムルチド: 骨肉腫の治療に使用される別のムラミルジペプチド誘導体です。

    N-アセチルムラミル-L-アラニル-D-イソグルタミン: 同様の免疫刺激効果を持つムラミルジペプチドです。

    N-アセチルムラミル-L-アラニル-D-イソグルタミニル-L-アラニン-2-(1,2-ジパルミトイル-sn-グリセロ-3-ホスホリル)エタノールアミン: 免疫刺激特性が向上した疎水性誘導体です .

ロムルチドは、化学療法誘発白血球減少症における特異的な適用と、よく文書化された安全性プロファイルにより際立っています .

生物活性

Romurtide, a synthetic muramyl dipeptide (MDP), has garnered attention for its immunomodulatory properties and potential therapeutic applications, particularly in oncology and hematology. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound (also known as MDP) is derived from bacterial peptidoglycan and acts as an immunotherapeutic agent. It is primarily recognized for its ability to stimulate the immune system, particularly in enhancing leukocyte production and activating various immune responses.

This compound exerts its biological effects through the activation of innate immune receptors, specifically:

  • Toll-like Receptors (TLRs) : this compound binds to TLRs, triggering downstream signaling pathways that lead to the production of pro-inflammatory cytokines.
  • NOD-like Receptors (NLRs) : It activates NOD2 receptors, which are crucial for recognizing bacterial components and initiating inflammatory responses.

This dual action results in enhanced phagocytic activity of monocytes and macrophages, increased cytokine release (e.g., IL-6, GM-CSF), and overall stimulation of the immune system .

Leukopoiesis Stimulation

Clinical studies have demonstrated that this compound significantly enhances leukopoiesis in patients undergoing chemotherapy or radiotherapy. Key findings include:

  • Dosage Effects : A dose-dependent increase in leukocyte counts was observed, particularly at doses of 100 μg to 400 μg administered subcutaneously for six days post-chemotherapy. Higher doses correlated with a more significant increase in neutrophils both in blood and bone marrow .
  • Patient Population : The drug was more effective in patients with solid tumors compared to those with hematological malignancies. Side effects such as fever and injection site reactions were noted at higher dosages .

Case Studies

Several case studies illustrate the efficacy of this compound:

  • Restoration of Leukocyte Counts : In a cohort of cancer patients receiving chemotherapy, this compound administration resulted in a rapid recovery of leukocyte counts, reducing the duration of neutropenia.
  • Combination Therapy : In combination with interferon-beta (IFN-β), this compound enhanced dendritic cell maturation and exhibited synergistic effects against melanoma growth, indicating its potential in combination therapies for cancer treatment .

Data Table: Summary of Clinical Trials on this compound

Study ReferencePatient PopulationDosage (μg)OutcomeSide Effects
Solid Tumors100 - 400Significant increase in neutrophil countsFever, pain at injection site
Hematological Malignancies100 - 200Moderate increase in leukocytesMild reactions
Combination with IFN-β200Enhanced dendritic cell maturationNone reported

Biological Activity in Preclinical Studies

Preclinical studies have also highlighted the anticancer properties of this compound:

  • Tumor Growth Inhibition : Studies indicate that this compound can inhibit tumor growth in over 95% of tested cases by enhancing immune responses against cancer cells .
  • Metastasis Reduction : It has been shown to reduce the incidence of metastasis through its immunostimulatory effects .

特性

CAS番号

78113-36-7

分子式

C43H78N6O13

分子量

887.1 g/mol

IUPAC名

(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-(octadecanoylamino)hexanoic acid

InChI

InChI=1S/C43H78N6O13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-36(54)45-26-21-20-22-33(43(60)61)48-37(55)25-24-32(40(44)57)49-41(58)29(2)46-42(59)30(3)62-39(38(56)35(53)28-51)34(27-50)47-31(4)52/h27,29-30,32-35,38-39,51,53,56H,5-26,28H2,1-4H3,(H2,44,57)(H,45,54)(H,46,59)(H,47,52)(H,48,55)(H,49,58)(H,60,61)/t29-,30+,32+,33-,34-,35+,38+,39+/m0/s1

InChIキー

IKSJCVFYCIKDTB-GZZWOGMVSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C

異性体SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O

正規SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O

外観

Solid powder

Key on ui application

Romurtide is used as a hematopoietic agent for restoration of leukopenia in cancer patients treated with radiotherapy and chemotherapy (see also: hematopoiesis).

沸点

1198.5ºC at 760 mmHg

melting_point

N/A

ピクトグラム

Irritant

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

ソース

Synthetic

同義語

MDP-Lys(L18);  Romurtide;  muroctasin;  romurutide;  Nalpha-(N-Acetylmuramoyl-L-alanyl-D-isoglutaminyl)-Nepsilon-stearoyl-L-lysine;  N2-[N2-[N-(N-Acetylmuramoyl)-L-alanyl]-D-alpha-glutaminyl]-N6-(1-octadecanoyl)-L-lysine;  2-Acetamido-3-O-[(R)-1-[[(S)-1-[[(R)-1-carbamoyl-3-[[(S)-1-carboxy-5-stearamidopentyl]c

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Romurtide
Reactant of Route 2
Romurtide
Reactant of Route 3
Reactant of Route 3
Romurtide
Reactant of Route 4
Reactant of Route 4
Romurtide
Reactant of Route 5
Reactant of Route 5
Romurtide
Reactant of Route 6
Reactant of Route 6
Romurtide
Customer
Q & A

Q1: How does romurtide exert its immunomodulatory effects?

A: this compound primarily acts by stimulating the production of various cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12). These cytokines play crucial roles in regulating immune responses, hematopoiesis, and inflammation. [, , , , , , ]

Q2: What cells are the primary targets of this compound?

A: Research suggests that macrophages and monocytes are key targets of this compound. These cells, upon activation by this compound, release cytokines that mediate downstream effects. [, , , ]

Q3: What is the role of IL-6 in this compound's mechanism of action?

A: this compound induces IL-6 production, which is particularly important for its effect on megakaryocytopoiesis, the process of platelet production. IL-6 stimulates the proliferation and maturation of megakaryocytes, leading to increased platelet counts. [, , , ]

Q4: How does this compound impact dendritic cells (DCs)?

A: Studies show that this compound can enhance the maturation and activation of monocyte-derived dendritic cells. This is evidenced by the upregulation of surface molecules like CD83 and CD86, increased production of TNF-α and IL-12, and enhanced antigen-presenting function in allogeneic mixed lymphocyte reactions. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C46H83N9O16. Its molecular weight is 994.2 g/mol.

Q6: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A6: The provided research papers primarily focus on the biological effects and applications of this compound. Detailed information regarding its material compatibility and stability under various conditions is limited within these studies. Further research is needed to fully characterize these aspects.

Q7: What is the evidence for this compound's efficacy in preclinical models?

A: this compound has demonstrated efficacy in various animal models. For instance, it enhanced platelet recovery in irradiated guinea pigs [] and a nonhuman primate chemotherapy model. [, ] It also showed synergistic effects with antibiotics against bacterial pneumonia in mice. [, , ]

Q8: Has this compound been tested in clinical trials?

A: Yes, this compound has been investigated in clinical trials for its ability to mitigate chemotherapy- and radiotherapy-induced leukopenia and thrombocytopenia. [, , , ]

Q9: What were the key findings of clinical trials on this compound?

A: Clinical studies indicate that this compound can effectively restore platelet and leukocyte counts in patients undergoing cancer treatment. A trial involving gastrointestinal cancer patients showed that this compound administration significantly increased platelet counts compared to the non-administration group. [] Another study investigating the optimal timing of this compound administration for radiotherapy-induced leukopenia found that early administration was more effective in maintaining higher white blood cell counts. []

Q10: Does this compound impact the immune response in the lungs?

A: Research suggests that this compound can enhance the antibacterial activity of bronchoalveolar lavage fluid cells, indicating a potential role in bolstering lung immunity. []

Q11: How do structural modifications of muramyl dipeptide affect its activity?

A: Studies comparing this compound to other MDP derivatives, such as desmuramyldipeptides, reveal the importance of specific structural features for cytokine induction and modulation. The presence and position of acyl groups, for example, significantly influence the TNF-inducing activity. [, ]

Q12: What is known about the safety profile of this compound?

A: While this compound has shown promise in preclinical and clinical settings, further research is needed to fully elucidate its long-term safety profile. Some studies reported mild side effects like fever, but no serious adverse events were reported. []

Q13: Can this compound be administered orally?

A: Yes, research indicates that this compound can be administered orally and still exert its immunomodulatory effects. Oral administration of this compound stimulated nonspecific resistance to microbial infections and hematopoiesis in mice. [, ] Additionally, it was shown to induce TNF-alpha production in the tumor region of tumor-bearing mice after oral administration. []

Q14: What are the key tools and resources for this compound research?

A14: Research on this compound utilizes a variety of tools and techniques common to immunology, pharmacology, and drug development. These include:

    Q15: What are the significant milestones in this compound research?

    A15: Key milestones include:

    • Discovery of MDP as the minimal adjuvant-active structure of bacterial cell walls. []
    • Synthesis and characterization of this compound as a potent MDP derivative. [, ]
    • Preclinical demonstration of this compound's efficacy in models of infection and myelosuppression. [, , , , ]
    • Clinical trials investigating this compound's potential in managing chemotherapy- and radiotherapy-induced cytopenias. [, , , ]

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。